molecular formula C20H16N4O3S B3745105 4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B3745105
M. Wt: 392.4 g/mol
InChI Key: IDIUSVXNTOQCIL-UHFFFAOYSA-N
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Description

4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of benzyl, furan, and nitrobenzyl groups, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

4-benzyl-3-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-24(26)17-10-8-16(9-11-17)14-28-20-22-21-19(18-7-4-12-27-18)23(20)13-15-5-2-1-3-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIUSVXNTOQCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl hydrazine with furan-2-carbaldehyde can form an intermediate, which is then reacted with 4-nitrobenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl or furan rings.

Scientific Research Applications

4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitrobenzyl group may play a crucial role in its biological activity by participating in redox reactions, while the triazole ring can interact with various biomolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their biological activities, including anti-tumor and antibacterial properties.

    Benzothiophene derivatives: Used in medicinal chemistry for their anticancer and anti-inflammatory activities.

    Other triazole derivatives: Widely studied for their antifungal and antiviral properties.

Uniqueness

4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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